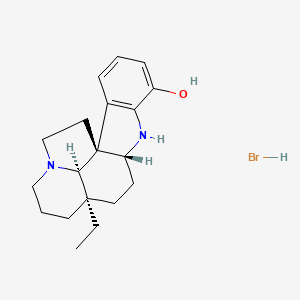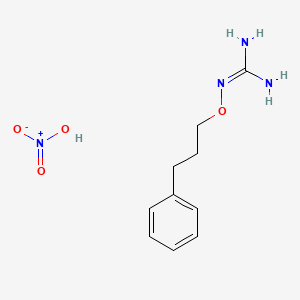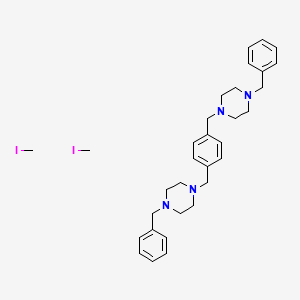
1,1'-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide is a chemical compound with the molecular formula C32H44N4.C2H6I2 and a molecular weight of 768.68 This compound is known for its unique structure, which includes a p-phenylenedimethylene core linked to two benzylpiperazine units, each further bonded to a methiodide group
Preparation Methods
The synthesis of 1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide typically involves the reaction of p-phenylenedimethylene with benzylpiperazine in the presence of methiodide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide can be compared with other similar compounds, such as:
1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium) dibromide: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.
N-Benzylpiperazine: A simpler compound that shares the benzylpiperazine unit but lacks the p-phenylenedimethylene core and methiodide groups.
The uniqueness of 1,1’-(p-Phenylenedimethylene)bis(4-benzylpiperazine) dimethiodide lies in its specific structure, which imparts unique chemical reactivity and potential biological activities.
Properties
CAS No. |
751-82-6 |
|---|---|
Molecular Formula |
C32H44I2N4 |
Molecular Weight |
738.5 g/mol |
IUPAC Name |
1-benzyl-4-[[4-[(4-benzylpiperazin-1-yl)methyl]phenyl]methyl]piperazine;iodomethane |
InChI |
InChI=1S/C30H38N4.2CH3I/c1-3-7-27(8-4-1)23-31-15-19-33(20-16-31)25-29-11-13-30(14-12-29)26-34-21-17-32(18-22-34)24-28-9-5-2-6-10-28;2*1-2/h1-14H,15-26H2;2*1H3 |
InChI Key |
IEYQWKVDGUHVPM-UHFFFAOYSA-N |
Canonical SMILES |
CI.CI.C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)CN4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




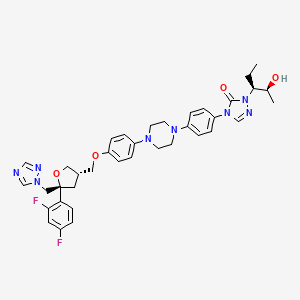
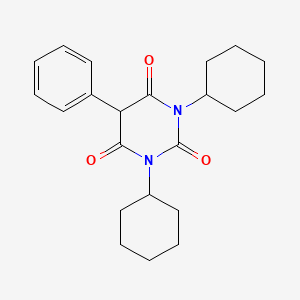
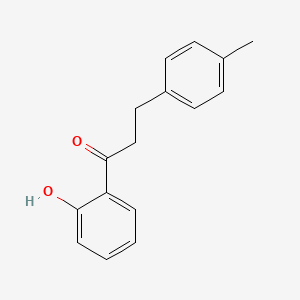
![Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B14751235.png)

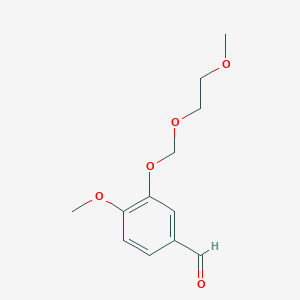
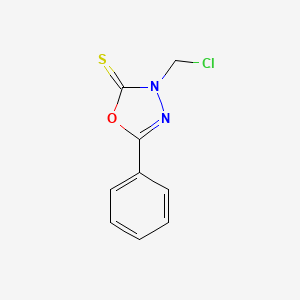
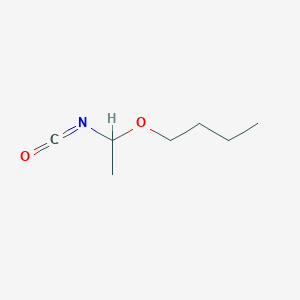
![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
